molecular formula C13H15I B2692848 1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287311-33-3

1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2692848
CAS No.: 2287311-33-3
M. Wt: 298.167
InChI Key: VLLKCWNLGULBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Chemical Reactions Analysis

1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Major products formed from these reactions include carbonyl compounds, alcohols, and various substituted bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the geometry and substituent exit vectors of benzene rings, allowing it to bind to various biological receptors . This interaction can modulate the activity of these receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-ethylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c1-2-10-4-3-5-11(6-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKCWNLGULBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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